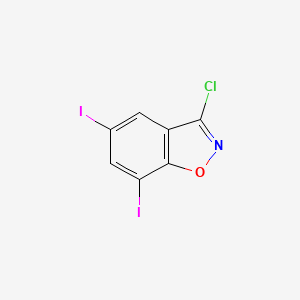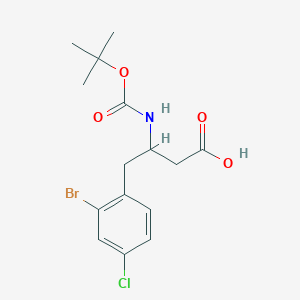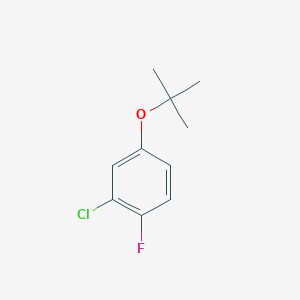
4-(tert-Butoxy)-2-chloro-1-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butoxy)-2-chloro-1-fluorobenzene is an organic compound that features a benzene ring substituted with tert-butoxy, chloro, and fluoro groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-(tert-Butoxy)-2-chloro-1-fluorobenzene typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst such as sulfuric acid and a quaternary ammonium salt. The reaction is carried out under normal temperature conditions using solvents like benzene, toluene, or xylene .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butoxy)-2-chloro-1-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution: Reagents such as potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-(tert-Butoxy)-2-chloro-1-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(tert-Butoxy)-2-chloro-1-fluorobenzene involves its interaction with various molecular targets. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that participate in further chemical reactions. The chloro and fluoro substituents influence the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butoxystyrene: Similar in structure but with a styrene moiety instead of a benzene ring.
Di-tert-butyl dicarbonate: Used in organic synthesis as a protecting group.
Uniqueness
4-(tert-Butoxy)-2-chloro-1-fluorobenzene is unique due to the combination of tert-butoxy, chloro, and fluoro groups on the benzene ring, which imparts distinct reactivity and stability compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H12ClFO |
|---|---|
Peso molecular |
202.65 g/mol |
Nombre IUPAC |
2-chloro-1-fluoro-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12ClFO/c1-10(2,3)13-7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 |
Clave InChI |
ZHIRQLVTKFEREF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=C(C=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


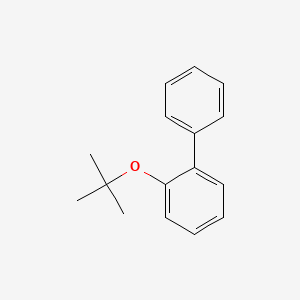
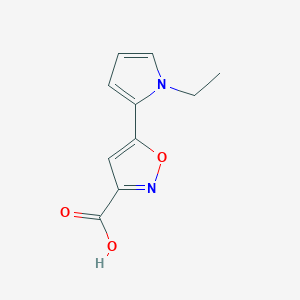
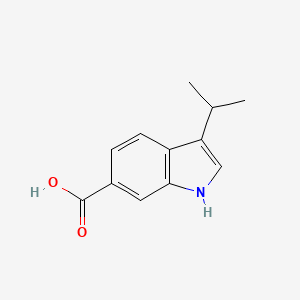
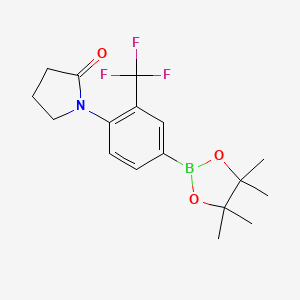
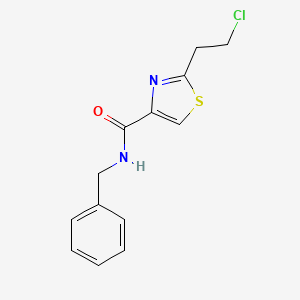

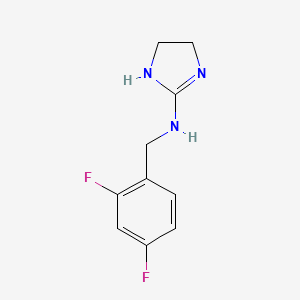
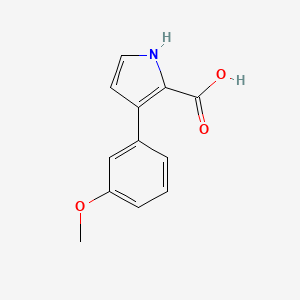
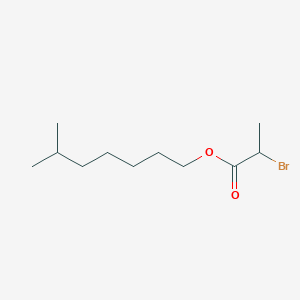
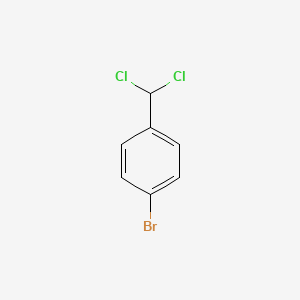

![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)
